molecular formula C12H14N2O2 B5731889 cyclopentanone O-(anilinocarbonyl)oxime CAS No. 5231-04-9

cyclopentanone O-(anilinocarbonyl)oxime

Cat. No.: B5731889
CAS No.: 5231-04-9
M. Wt: 218.25 g/mol
InChI Key: LCKHLRANAFSULA-UHFFFAOYSA-N
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Description

Cyclopentanone O-(anilinocarbonyl)oxime is a research compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol. It is commonly used in various scientific studies due to its unique chemical properties.

Preparation Methods

The synthesis of cyclopentanone O-(anilinocarbonyl)oxime typically involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, followed by the reaction with aniline and a carbonylating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclopentanone O-(anilinocarbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopentanone O-(anilinocarbonyl)oxime is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentanone O-(anilinocarbonyl)oxime involves its interaction with specific molecular targets and pathways. For instance, in the Beckmann rearrangement, the oxime group is converted to an amide through the rearrangement of the oxime oxygen to a good leaving group, followed by heat-induced alkyl or hydride shift . This process involves the formation of a free carbocation, which is then attacked by water or other nucleophiles.

Comparison with Similar Compounds

Cyclopentanone O-(anilinocarbonyl)oxime can be compared with other oxime derivatives such as cyclopentanone oxime and acetone oxime. While all these compounds share the oxime functional group, this compound is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties and reactivity .

Similar compounds include:

  • Cyclopentanone oxime
  • Acetone oxime
  • Benzophenone oxime

These compounds differ in their molecular structures and the specific substituents attached to the oxime group, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(cyclopentylideneamino) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(13-10-6-2-1-3-7-10)16-14-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHLRANAFSULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966686
Record name [(Cyclopentylideneamino)oxy](phenylimino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5231-04-9
Record name [(Cyclopentylideneamino)oxy](phenylimino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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